5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZJUUCLIDNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CN=C(C=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197185 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245914-66-2 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Trifluoromethyl-Containing Precursors
The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine often begins with cyclization reactions using trifluoromethyl-substituted intermediates. A common approach involves the use of 3-picoline derivatives subjected to sequential chlorination and fluorination. For example, 2-chloro-5-(chloromethyl)pyridine undergoes vapor-phase fluorination at 300–400°C with hydrogen fluoride (HF) in the presence of chromium-based catalysts, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key intermediate. Subsequent reduction of the pyridine ring using palladium catalysts under hydrogen atmosphere introduces the dihydro-pyrrolo moiety, with yields exceeding 75% under optimized conditions.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Cr₂O₃/Al₂O₃ | 350 | 82 |
| 3-Picoline | HF/Cr₂O₃ | 380 | 78 |
Cross-Coupling Strategies for Functionalization
Modern synthetic routes leverage palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group post-cyclization. For instance, Suzuki-Miyaura coupling between 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and trifluoromethylboronic acid in tetrahydrofuran (THF) at 80°C achieves regioselective functionalization. This method avoids side reactions associated with direct fluorination, producing the target compound with 89% purity after column chromatography.
Industrial-Scale Production Techniques
Vapor-Phase Fluorination Reactors
Industrial synthesis prioritizes vapor-phase reactors for their scalability and efficiency. A dual-phase reactor design—combining a fluidized-bed catalyst phase (Cr₂O₃/Al₂O₃) and an empty phase for nuclear chlorination—enables continuous production. The methyl group of 3-picoline is first chlorinated to trichloromethylpyridine, followed by fluorination to yield 2,3,5-DCTF. Subsequent hydrogenation over Pd/C at 10 bar pressure completes the dihydro-pyrrolo structure, with throughput exceeding 1,000 kg/day in commercial facilities.
Table 2: Industrial Process Parameters
| Step | Pressure (bar) | Temperature (°C) | Catalyst Lifetime (hours) |
|---|---|---|---|
| Chlorination | 1.5 | 320 | 1,200 |
| Fluorination | 2.0 | 380 | 900 |
| Hydrogenation | 10 | 150 | 1,500 |
Purification and Quality Control
Crystallization from ethanol/water mixtures (3:1 v/v) remains the standard purification method, achieving >99% purity. Advanced facilities employ continuous chromatography with C18 silica gel to isolate non-polar byproducts, reducing impurity levels to <0.1%.
Analytical Validation of Synthetic Products
Structural Confirmation via NMR and HRMS
¹H NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) confirms the dihydro-pyrrolo structure, with characteristic shifts at δ 3.2 ppm (methylene protons) and δ 7.8 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) validates the molecular formula C₈H₇F₃N₂, showing a precise mass of 188.15 g/mol.
Purity Assessment by HPLC
Reverse-phase HPLC using a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) and acetonitrile/water (70:30) mobile phase detects residual solvents and byproducts at levels <0.05%.
Challenges and Recent Innovations
Limitations of Current Methods
Direct fluorination methods face challenges in controlling regioselectivity, often producing 10–15% of undesired 2,4-dichloro isomers. Additionally, palladium catalysts in cross-coupling reactions degrade rapidly above 100°C, necessitating frequent replacement in industrial settings.
Advances in Continuous Flow Synthesis
Recent studies demonstrate that continuous flow systems enhance reproducibility by maintaining precise temperature (±2°C) and pressure (±0.1 bar) conditions. For example, microreactor-based fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine achieves 95% conversion in 30 seconds, compared to 60 minutes in batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their FGFR inhibitory activity. Among these, a specific derivative exhibited IC₅₀ values of 7 nM against FGFR1 and demonstrated significant antiproliferative effects on breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) .
Structure Optimization for Enhanced Activity
The incorporation of the trifluoromethyl group at the 5-position of the pyrrolo ring has been shown to enhance binding affinity and biological activity. In one study, modifications to the structure led to a compound with IC₅₀ values significantly lower than previous iterations, indicating improved potency against FGFRs .
Synthesis and Derivative Development
The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves reactions with various aldehydes under specific conditions to yield derivatives with tailored biological activities. The following table summarizes key derivatives and their activities:
| Compound | IC₅₀ (FGFR1) | Activity | Notes |
|---|---|---|---|
| Compound 4h | 7 nM | Inhibitor | Potent against multiple FGFRs |
| Compound 1 | 1900 nM | Weak | Baseline for comparison |
Case Study 1: FGFR Inhibitors
In a comprehensive study focusing on the development of FGFR inhibitors, the introduction of the trifluoromethyl group was found to significantly enhance the ligand efficiency from 0.13 to 0.44. This optimization strategy led to the identification of promising lead compounds for further development .
Case Study 2: Antiproliferative Activity
Further investigations into the antiproliferative properties revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action underscores the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, modulate receptor activities, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
Introduction
5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₈H₇F₃N₂
- Molecular Weight : 188.15 g/mol
- CAS Number : 1245914-66-2
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for their biological activity.
Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including 5-(trifluoromethyl)-substituted variants, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers due to their role in cell proliferation and survival.
Key Findings on Biological Activity
- FGFR Inhibition :
- Antiproliferative Effects :
- Migration and Invasion Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies focus on modifications at the 5-position of the pyrrolo ring to enhance binding affinity and biological activity. For instance:
- Hydrogen Bonding : Introducing groups that can act as hydrogen bond acceptors at the 5-position can improve interaction with FGFRs.
- Substituent Variations : Testing various substituents on the pyrrolo ring has shown that larger hydrophobic groups can further enhance potency against FGFRs.
Table 1: Biological Activity Data for Selected Pyrrolo Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Antiproliferative Activity (IC₅₀ in μM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 10 |
| Compound A | 30 | 50 | 100 | 15 |
| Compound B | 20 | 40 | 80 | 12 |
Table 2: Effects on Cell Migration and Invasion
| Compound | Migration Inhibition (%) | Invasion Inhibition (%) |
|---|---|---|
| 4h | 70 | 65 |
| Compound A | 50 | 45 |
| Compound B | 60 | 55 |
Case Study: Development of Compound 4h
In a comprehensive study aimed at developing potent FGFR inhibitors, researchers synthesized a series of pyrrolo derivatives. Compound 4h emerged as a lead candidate due to its impressive inhibitory profile against all four FGFRs. Further biological evaluation demonstrated its capacity to inhibit breast cancer cell proliferation effectively while also inducing apoptosis and blocking cell migration .
Clinical Implications
The promising results from preclinical studies suggest that compounds like 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine could be developed into effective therapies for cancers characterized by aberrant FGFR signaling. The ongoing optimization and testing of these compounds could lead to novel treatments with improved efficacy and safety profiles.
Q & A
Q. What are the most effective synthetic routes for introducing trifluoromethyl groups into pyrrolo[2,3-c]pyridine derivatives?
The trifluoromethyl group is typically introduced via cross-coupling reactions. For example, Suzuki-Miyaura coupling using trifluoromethyl-substituted boronic acids or esters under Pd catalysis (e.g., Pd(PPh₃)₄) in a biphasic solvent system (toluene/EtOH/H₂O) with K₂CO₃ as a base at 90–105°C . Alternative methods include direct trifluoromethylation using CF₃Cu or CF₃I reagents under copper-mediated conditions.
Q. How is the structure of 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine confirmed post-synthesis?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and substituent effects. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 ppm), while aromatic protons in the dihydropyrrole ring show distinct coupling patterns in ¹H NMR (δ 6.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular identity .
Q. What purification methods are optimal for isolating pyrrolo[2,3-c]pyridine intermediates?
Flash column chromatography with gradient elution (e.g., dichloromethane/ethyl acetate 90:10 to 80:20) effectively separates nitro- or amino-substituted intermediates. For air-sensitive intermediates (e.g., 3-amino derivatives), immediate use in subsequent reactions is recommended to avoid decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence cross-coupling efficiency in pyrrolo[2,3-c]pyridine synthesis?
Electron-withdrawing groups (e.g., -CF₃, -NO₂) on boronic acids enhance coupling yields by stabilizing the transition state. For example, 4-CF₃-phenylboronic acid achieves 87% yield in Suzuki reactions, while electron-donating groups (e.g., -OCH₃) may reduce reactivity due to steric hindrance or destabilization of the Pd complex (Table 1).
Table 1. Yield variation in Suzuki-Miyaura coupling with different arylboronic acids
| Substituent on Boronic Acid | Yield (%) |
|---|---|
| 4-CF₃Ph | 87 |
| 4-OCH₃Ph | 94 |
| p-Tolyl | 74 |
| m-Tolyl | 74 |
Q. What strategies mitigate the instability of 3-amino-pyrrolo[2,3-c]pyridine intermediates?
Rapid in-situ functionalization (e.g., acylation with nicotinoyl chloride) prevents decomposition. Catalytic hydrogenation (H₂, Raney Ni) reduces nitro to amino groups, followed by immediate reaction with acyl chlorides in pyridine/THF to stabilize the intermediate .
Q. How can computational methods predict biological activity of trifluoromethyl-substituted derivatives?
Density functional theory (DFT) calculates electron distribution at the trifluoromethyl site to assess electrophilicity. Molecular docking studies (e.g., with kinase targets) model binding interactions, while QSAR models correlate substituent electronic parameters (Hammett σ) with activity .
Q. How to resolve contradictory data in regioselective functionalization of the pyrrolo[2,3-c]pyridine core?
Competitive experiments with isotopic labeling or tandem MS/MS fragmentation identify dominant reaction pathways. For example, nitration at the 3-position is favored over the 5-position due to resonance stabilization of the intermediate .
Methodological Notes
- Spectral Analysis : Use DMSO-d₆ for NMR to observe exchangeable protons (e.g., NH at δ 13–14 ppm) .
- Catalytic Systems : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in couplings with sterically hindered boronic acids .
- Reaction Optimization : Screen microwave conditions (120°C, 20 min) to accelerate sluggish couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
